7-amino-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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Overview
Description
7-amino-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a complex organic compound belonging to the class of beta-lactam antibiotics. This compound is structurally related to cephalosporins and carbacephems, which are known for their broad-spectrum antibacterial activity. The presence of the beta-lactam ring in its structure is crucial for its antibacterial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves a multi-step process. One efficient and practical seven-step procedure starts from 7-aminocephalosporanic acid. The key steps include:
Introduction of the 7-alpha-methoxy group: This is achieved using methyllithium and tert-butyl hypochlorite in tetrahydrofuran.
Formation of the intermediate: The intermediate compound is prepared by treating 7-aminocephalosporanic acid with 5-mercapto-1-methyl-1H-tetrazole in anhydrous acetonitrile.
Regioselective acylation: The intermediate is acylated with phenylacetyl chloride in the presence of sodium carbonate in acetone/water to form the amide.
Esterification: The amide is then esterified to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The use of safer and more readily available reagents is preferred to ensure cost-effectiveness and safety. The reaction conditions are carefully controlled to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-amino-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various acylated and alkylated derivatives.
Scientific Research Applications
7-amino-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antibacterial properties and mechanism of action.
Medicine: Investigated for its potential use as an antibiotic to treat bacterial infections.
Industry: Used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The antibacterial activity of 7-amino-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is primarily due to its ability to inhibit bacterial cell wall synthesis. It binds to penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This inhibition leads to the weakening of the cell wall and ultimately causes bacterial cell lysis .
Comparison with Similar Compounds
Similar Compounds
Cefbuperazone: Another beta-lactam antibiotic with a similar structure but different side chains.
Cefmetazole: A cephalosporin antibiotic with a similar core structure but different functional groups.
Cefprozil: A cephalosporin antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness
7-amino-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is unique due to its specific methoxymethyl group, which imparts distinct chemical and biological properties. This modification enhances its stability and spectrum of activity against resistant bacterial strains.
Properties
IUPAC Name |
7-amino-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c1-15-2-4-3-16-8-5(10)7(12)11(8)6(4)9(13)14/h5,8H,2-3,10H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSDFCVDQUGOFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(N2C(C(C2=O)N)SC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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